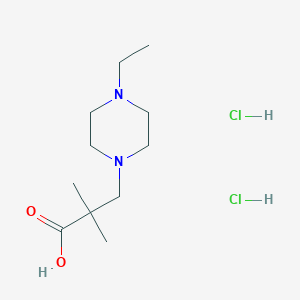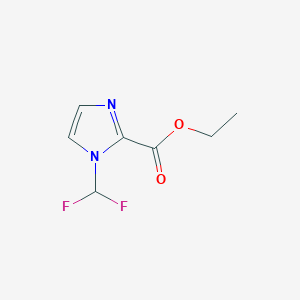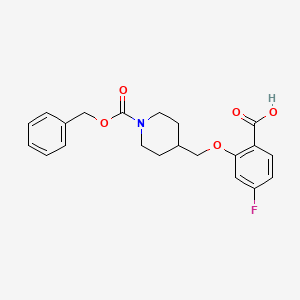
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
Vue d'ensemble
Description
Synthesis Analysis
While I don’t have specific information on how this compound could be synthesized, compounds with similar structures are often synthesized using techniques like nucleophilic substitution, esterification, and ring formation reactions. For example, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
Again, while I don’t have specific information on the reactions this compound could undergo, the functional groups it contains suggest some possibilities. For example, the carboxylic acid group could react with bases or be involved in esterification reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Asymmetric Synthesis and Further Elaboration :
- Piperidine derivatives, including those similar to the compound , can be synthesized from serine and terminal acetylenes, undergoing Claisen rearrangement. These derivatives serve as versatile intermediates for creating a broad range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).
Applications in Drug Synthesis and Medicinal Chemistry
Intermediate in Antiepileptic and Antihistaminic Agents :
- Benzyl ester of piperidinecarboxylic acid is noted as an intermediate in synthesizing compounds with pharmacological interest, like antiepileptic and antihistaminic agents (Peeters, Blaton, & Ranter, 1994).
Antibacterial Activity :
- Certain piperidine derivatives have shown promising antibacterial activities, suggesting the potential utility of similar compounds in developing new antibacterial agents (Sheu et al., 1998).
Chemical Reactions and Mechanisms
- Reactivity Studies :
- The reactivity of piperidine derivatives, such as those related to the compound , has been explored in various chemical reactions. These studies are crucial for understanding the mechanisms and developing new synthetic pathways in organic chemistry (Ibenmoussa et al., 1998).
Other Relevant Research
Microbial Reduction Studies :
- Microbial reduction of similar piperidine derivatives has been explored, revealing insights into diastereo- and enantioselectivity in chemical reactions, which are important for pharmaceutical applications (Guo et al., 2006).
Neighboring Group Participation in Chemical Reactions :
- Research on the rearrangement reactions involving piperidine derivatives has provided insights into stereo- and regiochemical outcomes, which are significant for designing complex organic molecules (Hallett et al., 2000).
Propriétés
IUPAC Name |
4-fluoro-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5/c22-17-6-7-18(20(24)25)19(12-17)27-13-16-8-10-23(11-9-16)21(26)28-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJLYKGLSDJQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=CC(=C2)F)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




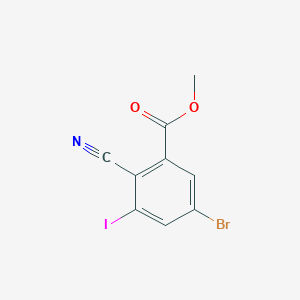



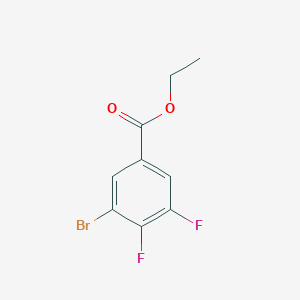

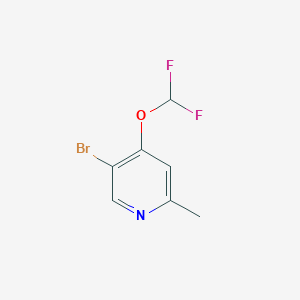
![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)
